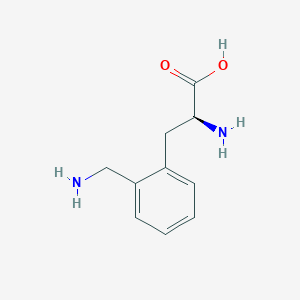

L-2-Aminomethylphenylalanine

Description

Contextualization as a Non-Canonical Amino Acid in Research

The 20 canonical amino acids encoded by the genetic code form the fundamental building blocks of proteins. However, the field of chemical biology has expanded this repertoire by introducing non-canonical amino acids (ncAAs), which are not found in the genetic code of most organisms. tocris.comnih.gov These synthetic or naturally occurring variants offer novel chemical functionalities and structural properties, allowing scientists to probe and manipulate biological systems in ways not possible with the standard set of amino acids. nih.govfrontiersin.org

L-2-Aminomethylphenylalanine is a prime example of a synthetic ncAA. nih.gov Its defining feature is the aminomethyl group (-CH2NH2) on the phenyl ring, which can act as a tethering point. This allows for intramolecular cyclization, creating rigid structures that mimic specific peptide conformations, such as β-turns. mdpi.comnih.gov By incorporating such constrained ncAAs, researchers can design peptidomimetics—molecules that mimic the structure and function of natural peptides but possess improved drug-like properties like resistance to enzymatic degradation. wjarr.comnih.govrsc.org

Historical Perspective of its Emergence in Peptide and Medicinal Chemistry Research

The emergence of this compound in medicinal chemistry can be traced to research focused on creating conformationally restricted peptide analogs. Studies from the early 2000s demonstrate its use as a key starting material for the synthesis of novel heterocyclic scaffolds. For instance, research published in 2001 described the use of Boc-protected o-aminomethylphenylalanine (a derivative of this compound) to synthesize 4-amino-1,2,4,5-tetrahydro-2-benzazepine-3-ones. researchgate.net This work highlighted the compound's utility in generating libraries of structurally diverse molecules for high-throughput screening, particularly in the search for antagonists of the VCAM/VLA-4 interaction, a target relevant to inflammatory diseases. researchgate.net

Further research in 2004 solidified its importance as a building block for creating constrained dipeptide mimics. acs.orgresearchgate.net Scientists stereoselectively synthesized a novel structural motif for μ-opioid antagonists by incorporating a 4-amino-1,2,4,5-tetrahydro-2-benzazepine-3-one skeleton derived from o-aminomethylphenylalanine. acs.orgresearchgate.net This bicyclic system served as a substitute for other constraining residues, providing the specific conformation required for high-affinity binding to the μ-opioid receptor. acs.orgresearchgate.net These early applications established this compound as a valuable tool for locking flexible peptide chains into biologically active conformations.

Current Research Landscape and Significance in Drug Discovery Paradigms

In the current drug discovery landscape, there is a significant focus on developing therapeutics that can modulate challenging targets like protein-protein interactions and G-protein coupled receptors. wjarr.com Peptides are often excellent starting points for this, but their therapeutic potential is frequently limited by poor metabolic stability and low bioavailability. wjarr.comrsc.org Peptidomimetics and conformationally constrained peptides, designed using ncAAs like this compound, offer a powerful strategy to overcome these limitations. wjarr.comnih.gov

The primary significance of this compound lies in its role as a scaffold for creating these advanced therapeutic candidates. By forcing a peptide backbone into a specific shape, it can enhance binding affinity and selectivity for a biological target. nih.gov A prominent example is its continued use in the development of opioid receptor ligands. The conformational constraint provided by the benzazepinone (B8055114) motif derived from this compound is crucial for achieving potent and selective antagonism at the μ-opioid receptor. acs.orgresearchgate.net This is a critical area of research, as such antagonists have applications in treating conditions like opioid-induced constipation without affecting central analgesia. resed.espainphysicianjournal.com

The ability to synthesize libraries of these constrained molecules using techniques like solid-phase peptide synthesis and parallel synthesis further enhances the compound's value in modern drug discovery paradigms. researchgate.netresearchgate.net This allows for the systematic exploration of structure-activity relationships, accelerating the identification of lead compounds with optimal pharmacological profiles.

Data Tables

Table 1: Physicochemical Properties of this compound

This table is interactive. You can sort the data by clicking on the column headers.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H14N2O2 | PubChem nih.gov |

| Molecular Weight | 194.23 g/mol | PubChem nih.gov |

| IUPAC Name | (2S)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid | PubChem nih.gov |

| CAS Number | 158149-99-6, 959580-92-8 | PubChem nih.gov |

Table 2: Research Applications and Findings for this compound

This table is interactive. You can sort the data by clicking on the column headers.

| Application Area | Key Finding | Reference |

|---|---|---|

| VCAM/VLA-4 Antagonists | Used as a starting material to synthesize constrained l-phenylalanine (B559525) derivatives incorporating a benzazepinone ring, which showed comparable potency to unconstrained analogs, suggesting the cyclization favored the bioactive conformation. | Tetrahedron Letters (2001) researchgate.net |

| μ-Opioid Antagonists | Utilized in the stereoselective synthesis of a 4-amino-1,2,4,5-tetrahydro-2-benzazepine-3-one motif, which acts as a constrained dipeptide mimic, leading to potent μ-opioid antagonists. | Journal of Medicinal Chemistry (2005) acs.orgresearchgate.net |

| Peptidomimetic Scaffolds | Serves as a precursor for bicyclic structures that mimic peptide secondary structures like β-turns, enhancing receptor affinity and selectivity. | Molecules (2021) mdpi.com, World Journal of Advanced Research and Reviews (2021) wjarr.com |

| Combinatorial Chemistry | Amenable to solution-phase parallel synthesis for the creation of compound libraries for high-throughput screening. | Tetrahedron Letters (2001) researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c11-6-8-4-2-1-3-7(8)5-9(12)10(13)14/h1-4,9H,5-6,11-12H2,(H,13,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDAKEAJYLGZEEA-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376134 | |

| Record name | L-2-Aminomethylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959580-92-8, 158149-99-6 | |

| Record name | 2-(Aminomethyl)-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959580-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-2-Aminomethylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for L 2 Aminomethylphenylalanine and Its Derivatives

Stereoselective Synthesis of L-2-Aminomethylphenylalanine Enantiomers

Achieving high enantiomeric purity is paramount in the synthesis of amino acids for biological applications, as different enantiomers can exhibit vastly different physiological effects. numberanalytics.com The stereoselective synthesis of this compound is, therefore, a key focus, employing asymmetric synthesis, enzymatic methods, and resolution techniques to isolate the desired L-enantiomer.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to directly produce the desired stereoisomer, often utilizing chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. One notable approach involves the use of chiral nickel(II) complexes of Schiff bases derived from a chiral amine and a glycine (B1666218) derivative. These complexes can undergo diastereoselective alkylation reactions, where the chiral ligand directs the approach of an electrophile to generate the desired stereocenter. For instance, a Ni(II) complex of a glycine Schiff base with a chiral ligand can be reacted with a suitable benzyl (B1604629) halide derivative to introduce the 2-aminomethylphenyl side chain with high stereocontrol. Subsequent hydrolysis of the complex releases the enantiomerically enriched amino acid. nih.gov

Another powerful strategy is the asymmetric hydroamination of alkenes, catalyzed by ammonia (B1221849) lyases. nih.gov While not directly applied to this compound in the provided literature, this method represents a very attractive and atom-economical approach for the synthesis of enantiomerically enriched chiral amino acids. nih.gov Challenges in asymmetric synthesis include the development of catalysts with high efficiency and stereoselectivity for complex substrates. numberanalytics.com

Enzymatic Synthesis and Biocatalytic Cascades for Production

Enzymatic methods offer a highly specific and environmentally benign alternative to traditional chemical synthesis. nottingham.ac.uk Enzymes such as phenylalanine ammonia lyases (PALs) and amino acid dehydrogenases are instrumental in the stereoselective synthesis of amino acids. nih.govmdpi.com

PALs, for example, catalyze the reversible addition of ammonia to cinnamic acid derivatives to form L-phenylalanine (B559525) and its analogs. nih.govnih.gov By employing a suitably substituted cinnamic acid, it is conceivable to synthesize this compound. Furthermore, multi-enzymatic cascade reactions can be designed to produce non-natural amino acids with high optical purity. nih.gov For instance, a cascade involving a PAL and an amino acid oxidase could be employed in a deracemization process to convert a racemic mixture to the desired L-enantiomer. nih.gov

Amino acid dehydrogenases can catalyze the reductive amination of α-keto acids to produce L-amino acids. researchgate.net This approach would require the synthesis of the corresponding α-keto acid precursor of this compound. The use of whole-cell biotransformation systems, where the necessary enzymes are produced within a microorganism like E. coli, can enhance the practicality and efficiency of these enzymatic syntheses. nih.gov

Resolution Techniques for Enantiopure this compound

Resolution techniques are employed to separate a racemic mixture of enantiomers. One common method is the formation of diastereomeric salts by reacting the racemic amino acid with a chiral resolving agent. The resulting diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization.

Another approach is enzymatic resolution. For example, an enzyme that selectively acts on one enantiomer can be used to convert it into a different compound, which can then be easily separated from the unreacted enantiomer. Acylases, for instance, can be used to selectively deacylate the N-acetylated L-enantiomer from a racemic mixture of N-acetylated amino acids, allowing for the separation of the free L-amino acid. nih.gov

Chromatographic methods using a chiral stationary phase (chiral HPLC) are also powerful tools for separating enantiomers and are crucial for verifying the enantiomeric purity of the final product. nih.gov

Derivatization Strategies for Functionalization and Incorporation

The functional groups of this compound, namely the α-amino group, the carboxylic acid, and the side-chain aminomethyl group, allow for a wide range of derivatization reactions. These modifications are essential for incorporating this non-canonical amino acid into peptides and for tailoring its properties for specific applications. mdpi.com

Amine Protecting Group Chemistry (e.g., Fmoc, Boc) in Peptide Synthesis

In peptide synthesis, the protection of the α-amino group is a critical step to prevent unwanted side reactions and to control the sequence of amino acid addition. nih.gov Two of the most widely used amine protecting groups are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) and the acid-labile tert-butyloxycarbonyl (Boc) groups. peptide.commasterorganicchemistry.com

The Fmoc group is typically introduced by reacting the amino acid with Fmoc-chloride or Fmoc-N-hydroxysuccinimide ester. It is stable to acidic conditions but is readily removed by treatment with a mild base, such as piperidine (B6355638). libretexts.org The Boc group is introduced using di-tert-butyl dicarbonate (B1257347) (Boc anhydride) and is cleaved with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.comlibretexts.org

| Protecting Group | Full Name | Removal Conditions |

| Fmoc | 9-fluorenylmethoxycarbonyl | Base (e.g., 20% piperidine in DMF) libretexts.org |

| Boc | tert-butyloxycarbonyl | Strong acid (e.g., trifluoroacetic acid) masterorganicchemistry.comlibretexts.org |

| Cbz (Z) | Carboxybenzyl | Catalytic hydrogenation (H₂, Pd-C) masterorganicchemistry.com |

Side Chain Modifications for Tailored Reactivity

The aminomethyl group on the phenyl ring of this compound provides a unique handle for side-chain modifications. smolecule.com This additional primary amine can be selectively functionalized to introduce a variety of moieties, thereby altering the properties of the amino acid and any resulting peptide.

For example, the side-chain amine can be acylated to introduce new functional groups or labels. It can also be alkylated or used in the formation of amides, sulfonamides, or ureas. These modifications can be used to:

Introduce fluorescent probes or biotin (B1667282) tags for biological studies.

Attach polyethylene (B3416737) glycol (PEG) chains to improve the pharmacokinetic properties of peptides. peptide.com

Create cyclic peptides by forming a lactam bridge with a carboxylic acid side chain of another amino acid residue. peptide.com

Introduce groups that can participate in specific binding interactions or chemical reactions.

Synthesis of Constrained L-Phenylalanine Derivatives

The synthesis of conformationally constrained derivatives of L-phenylalanine, particularly those incorporating an aminomethyl group at the ortho position of the phenyl ring, is a key strategy for developing structured peptide mimics. These constraints are often achieved by intramolecular cyclization, which locks the molecule into a more rigid conformation. One notable approach involves the creation of benzazepinone (B8055114) rings from this compound precursors.

A significant synthetic route begins with Boc-protected o-aminomethylphenylalanine (Boc-o-aminomethyl-L-phenylalanine). researchgate.net This starting material serves as a versatile platform for the parallel synthesis of various substituted 4-amino-1,2,4,5-tetrahydro-2-benzazepine-3-ones in solution-phase. researchgate.net This multi-step process is distinguished by a crucial base-catalyzed intramolecular cyclization reaction. researchgate.net The resulting heterocyclic system possesses two distinct nitrogen functions that can be selectively substituted, allowing for diverse modifications. The versatility of this method is demonstrated by the use of aldehydes, carboxylic acids, sulfonyl chlorides, and isocyanates to introduce a range of substituents. researchgate.net

The synthesis of these constrained L-phenylalanine derivatives, specifically those incorporating a benzazepinone ring, can involve as many as 13 steps. researchgate.net The efficiency of such a complex, multi-step synthesis has been enhanced through the use of polymer-bound reagents and scavengers, which facilitate purification via liquid-liquid extraction protocols. researchgate.net This high-throughput approach has enabled the creation of small libraries of these constrained analogues. researchgate.net The primary goal of inducing such conformational restriction is to favor a bioactive conformation, potentially enhancing the molecule's interaction with biological targets. researchgate.net

Below is a data table summarizing the key aspects of a representative synthetic strategy for creating constrained L-phenylalanine derivatives.

| Starting Material | Key Reaction Step | Reagents/Conditions for Key Step | Resulting Structure | Number of Steps |

| Boc-o-aminomethyl-L-phenylalanine | Intramolecular Cyclization | Base-catalyzed | 2,4-substituted 4-amino-1,2,4,5-tetrahydro-2-benzazepine-3-one | up to 13 |

Applications in Peptide and Protein Engineering

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

The primary method for chemically synthesizing peptides is Solid-Phase Peptide Synthesis (SPPS), a technique that builds a peptide chain sequentially while it is anchored to an insoluble resin support. google.com L-2-Aminomethylphenylalanine, typically in a protected form such as Fmoc-L-2-(Boc-aminomethyl)phenylalanine, is fully compatible with standard Fmoc-based SPPS protocols. netascientific.comnih.gov In this strategy, the temporary Nα-Fmoc (fluorenylmethoxycarbonyl) group is removed with a mild base (e.g., piperidine), while the side-chain amine is protected with an acid-labile Boc (tert-butyloxycarbonyl) group, allowing for selective deprotection and chain elongation. netascientific.comsigmaaldrich.com

This compound serves as a key building block for creating peptides with structures and functions beyond those accessible with the 20 canonical amino acids. netascientific.com Its bifunctional side chain, containing both an aromatic ring and a primary amine, allows for the synthesis of complex architectures. For example, the aminomethyl group can be used as an attachment point for other molecules, such as polyethylene (B3416737) glycol (PEG) for improved pharmacokinetics, fluorescent dyes for imaging, or as a branching point for creating dendritic peptides. This versatility makes it a valuable component in drug development and protein engineering, where precise control over the final molecule's properties is essential. netascientific.com

A significant challenge in SPPS, especially for long or hydrophobic sequences, is the poor solubility of the growing peptide chain, which can lead to aggregation and incomplete reactions. nih.govbiosynth.com The unique structure of Fmoc-L-2-(Boc-aminomethyl)phenylalanine can positively impact this process. The presence of the protected aminomethyl group can alter the solvation properties of the peptide, potentially improving solubility and compatibility with a range of coupling reagents used to form the peptide bonds. netascientific.combachem.com While highly hydrophobic sequences can be difficult to manage, the strategic incorporation of residues like this compound, which possesses an additional polar group upon deprotection, can help mitigate these issues. biosynth.com The reactivity of the α-amino group during coupling is generally not hindered, allowing for efficient and high-yield synthesis of complex peptides. netascientific.com

Design and Synthesis of Peptidomimetics Incorporating this compound

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. mdpi.comnih.gov this compound is a powerful tool in this context due to its ability to impose structural constraints.

The flexibility of natural peptides is often a liability, as it can lead to reduced binding affinity for their targets and increased susceptibility to proteases. nih.gov Introducing conformational constraints can lock a peptide into its bioactive shape, improving its pharmacological profile. nih.govresearchgate.net this compound is used to create such structurally constrained analogs. biosynth.com The aminomethyl group on its side chain can act as a hydrogen bond donor or acceptor, or serve as an anchor point for cyclization, creating a more rigid structure. nih.govmdpi.com For instance, the side chain can be linked to another part of the peptide backbone or to another side chain, forming a cyclic peptide with a well-defined conformation.

The incorporation of non-canonical amino acids can profoundly influence the secondary structure of a peptide. mdpi.com this compound, due to the steric bulk and chemical nature of its substituted phenyl ring, can guide the peptide backbone to adopt specific conformations, such as β-turns. nih.govresearchgate.net β-turns are crucial structural motifs found on the surface of proteins that are often involved in molecular recognition events. nih.gov By promoting the formation of these turns, this compound can be used to design peptidomimetics that accurately mimic the binding epitope of a larger protein. The conformational preferences of peptides containing this residue can be analyzed using computational methods to generate Ramachandran plots, which visualize the allowed backbone dihedral angles (φ and ψ). proteopedia.orgwikipedia.orgpw.live These analyses help predict how the residue will shape the peptide, guiding the rational design of molecules with desired three-dimensional structures. researchgate.netnih.govnih.gov

Non-Standard Amino Acid Incorporation into Proteins via Genetic Code Expansion

Genetic code expansion is a powerful synthetic biology technique that enables the site-specific incorporation of non-standard amino acids (nsAAs), also called non-canonical amino acids (ncAAs), into proteins within living cells. mdpi.comnih.gov This technology hijacks the cell's own protein-making machinery to create proteins with novel chemical functionalities. unice.fr The process requires an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair. nih.govmdpi.com This pair works in parallel to the cell's natural machinery but does not cross-react with it; the orthogonal aaRS specifically charges the nsAA onto the orthogonal tRNA, which then recognizes a reassigned codon (often the amber stop codon, UAG) in the messenger RNA (mRNA) sequence of the target protein. unice.frnih.gov

While specific studies demonstrating the incorporation of this compound via genetic code expansion are not yet widespread, the methodology is well-established for similar phenylalanine analogs. frontiersin.orgnih.gov The process would involve:

Developing an Orthogonal Synthetase: Evolving an aaRS, such as a pyrrolysyl-tRNA synthetase (PylRS) or a tyrosyl-tRNA synthetase (TyrRS) from an archaeal source, to specifically recognize this compound and not any of the 20 canonical amino acids. biorxiv.orgplos.org

Engineering an Orthogonal tRNA: Ensuring the corresponding tRNA is not recognized by any of the host cell's native synthetases but is efficiently charged by the evolved orthogonal synthetase.

Codon Reassignment: Mutating the gene of interest to include an amber (UAG) codon at the desired site of incorporation.

Successfully incorporating this compound into a protein in vivo would introduce a unique chemical handle—the aminomethyl group—at a precise location. This handle could then be used for bioorthogonal chemistry, allowing the protein to be tagged with probes, cross-linked to interacting partners, or conjugated to drugs. unice.fr This opens up immense possibilities for studying protein function and developing novel protein therapeutics.

Data Tables

Table 1: Properties of this compound and its Protected Derivative for SPPS

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Application |

| This compound | (2S)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid | C₁₀H₁₄N₂O₂ | 194.23 | Core structural unit |

| Fmoc-L-2-(Boc-aminomethyl)phenylalanine | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(tert-butoxycarbonylaminomethyl)phenyl]propanoic acid | C₃₀H₃₂N₂O₆ | 516.58 | SPPS building block netascientific.com |

Table 2: Summary of Research Findings and Applications

| Section | Topic | Key Research Findings and Applications |

| 3.1.1 | Building Block for Complex Peptides | The bifunctional side chain enables the synthesis of branched or labeled peptides, serving as a versatile scaffold in drug design and protein engineering. netascientific.com |

| 3.1.2 | Impact on SPPS | Its unique structure can enhance the solubility of the growing peptide chain and is compatible with standard coupling reagents, facilitating high-yield synthesis. netascientific.combiosynth.com |

| 3.2.1 | Structurally Constrained Analogs | The aminomethyl side chain can be used as an anchor point for intramolecular cyclization, creating rigid peptidomimetics with improved stability and binding affinity. nih.govbiosynth.com |

| 3.2.2 | Conformational Influence | Promotes the formation of specific secondary structures, such as β-turns, which are critical for molecular recognition and biological activity. nih.gov |

| 3.3 | Genetic Code Expansion | A candidate for site-specific incorporation into proteins in vivo, which would introduce a unique chemical handle for bioorthogonal conjugation and protein engineering. unice.frfrontiersin.org |

Mechanistic Studies on Biological Interactions and Activities

Elucidation of Protein-L-2-Aminomethylphenylalanine Interactions

The biological effects of L-2-aminomethylphenylalanine are intrinsically linked to its ability to bind to and interact with proteins. The nature and strength of these interactions are governed by a combination of factors, including the specific amino acid residues in the protein's binding pocket and the physicochemical properties of the this compound molecule itself.

While specific binding affinity constants (K_d_ or K_a_) for this compound with a wide range of proteins are not extensively documented in publicly available literature, the principles of molecular recognition suggest that the aminomethylphenyl group can participate in various non-covalent interactions. The affinity and specificity of these interactions are crucial for determining the biological activity of the compound. Aromatic amino acids like phenylalanine are known to be important for protein-protein interactions, and the introduction of an aminomethyl group can further enhance or modify these interactions nih.gov. The specificity of binding is determined by the complementary shapes and chemical properties of the ligand and the protein's binding site.

The molecular recognition of this compound by proteins is driven by a combination of hydrophobic and electrostatic interactions. The phenyl ring of the molecule contributes to hydrophobic interactions, favoring its association with nonpolar pockets within a protein structure. These interactions are a significant driving force for the binding of many small molecules to proteins.

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate gene expression in response to population density. The accessory gene regulator (agr) system in Staphylococcus species is a well-characterized QS system that controls the expression of virulence factors.

Recent research has highlighted the potential of molecules incorporating 2-(aminomethyl)phenylalanine to modulate the Staphylococcus epidermidis agr system. A synthetic peptide containing this moiety has been identified as a potent pan-group inhibitor of the S. epidermidis agr system, with an IC50 value of less than 200 pM nih.gov. This finding suggests that the aminomethylphenylalanine residue plays a crucial role in the antagonistic interaction with the AgrC receptor, potentially by establishing additional contacts that enhance the inhibitory effect nih.gov. The ability to interfere with the agr system makes this compound and its derivatives interesting candidates for the development of anti-virulence strategies against staphylococcal infections.

| Compound/Peptide | Target System | Activity | IC50 |

|---|---|---|---|

| Peptide containing 2-(aminomethyl)phenylalanine | Staphylococcus epidermidis agr system | Pan-group inhibition | < 200 pM |

| Savirin | Staphylococcus aureus agr system | Inhibition of AgrA function | 83 µM |

Beyond its interactions with specific signaling proteins, this compound has the potential to interact with other crucial biological macromolecules like DNA and serum albumin. While direct studies on this compound are limited, research on related phenylalanine derivatives provides insights into these potential interactions.

Studies on the binding of L- and D-phenylalanine to calf thymus DNA have suggested a groove binding mechanism, excluding intercalation and purely electrostatic interactions tdl.org. The enantioselectivity of this binding further highlights the specific nature of these interactions tdl.org. Given its structural similarity, this compound may also interact with DNA through groove binding, potentially influencing DNA replication or transcription.

Serum albumin, the most abundant protein in blood plasma, is a known carrier for various small molecules. The binding of dansylated L-phenylalanine (B559525) to human serum albumin has been structurally characterized, revealing specific binding sites . It is plausible that this compound also binds to serum albumin, which would affect its distribution, metabolism, and bioavailability in the body.

Influence on Enzyme Activity and Inhibition Mechanisms

The interaction of this compound with enzymes can lead to the modulation of their catalytic activity. This can occur through competitive, non-competitive, or uncompetitive inhibition mechanisms, depending on the binding site and the nature of the interaction.

Dengue Virus NS2B-NS3 Protease: This viral protease is essential for the replication of the Dengue virus and is a key target for antiviral drug development. Numerous studies have focused on identifying inhibitors of this enzyme. A variety of compounds, including peptide derivatives and small molecules, have shown inhibitory activity with IC50 values ranging from nanomolar to micromolar concentrations mdpi.comnih.govfrontierspartnerships.orgmdpi.com. The phenylalanine residue is often a key component in the design of these inhibitors, suggesting that this compound could serve as a valuable scaffold for developing novel Dengue protease inhibitors.

| Inhibitor | Target Protease | Inhibition Constant |

|---|---|---|

| Compound 24b | VIM-2 Metallo-β-lactamase | K_i_ = 0.85 µM |

| Compound 24c | VIM-2 Metallo-β-lactamase | K_i_ = 1.87 µM |

| MB21 (a benzimidazole (B57391) derivative) | Dengue Virus Type 2 NS2B-NS3 Protease | IC50 = 5.95 µM |

| AYA3 peptide | Dengue Virus Type 2 NS2B-NS3 Protease | IC50 = 24 µM |

| AYA9 peptide | Dengue Virus Type 2 NS2B-NS3 Protease | IC50 = 23 µM |

| Various small molecule inhibitors | Dengue Virus NS2B-NS3 Protease | IC50 values ranging from 3.9 to 86.7 µM |

Enzyme Kinetics and Inhibitor Binding Studies

This compound, as an analogue of L-phenylalanine, is anticipated to interact with enzymes that utilize L-phenylalanine as a substrate. Mechanistic studies into these interactions often involve detailed enzyme kinetics to elucidate the nature and potency of the inhibition. The primary parameters used to quantify the effectiveness of an inhibitor are the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀).

Enzyme inhibitors can be classified based on their mechanism of action, which can be determined by kinetic studies. Common types of reversible inhibition include competitive, non-competitive, and uncompetitive inhibition ucl.ac.uklibretexts.org.

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the substrate. This type of inhibition is characterized by an increase in the apparent Michaelis constant (Kₘ) of the enzyme, while the maximum velocity (Vₘₐₓ) remains unchanged. Increasing the substrate concentration can overcome the effects of a competitive inhibitor libretexts.orgfiveable.me.

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event reduces the enzyme's catalytic efficiency without affecting substrate binding. In this case, Vₘₐₓ is lowered, but Kₘ remains the same pharmaguideline.com.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. This form of inhibition results in a decrease in both Vₘₐₓ and apparent Kₘ du.ac.in.

A key enzyme in the metabolism of phenylalanine in plants and some microorganisms is Phenylalanine Ammonia-Lyase (PAL), which catalyzes the conversion of L-phenylalanine to trans-cinnamic acid and ammonia (B1221849) wikipedia.orgebi.ac.ukwikipedia.org. Analogues of phenylalanine are often potent inhibitors of this enzyme. For instance, the conformationally restricted phenylalanine analogue 2-aminoindan-2-phosphonic acid (AIP) has been shown to be a potent, competitive, and slow-binding inhibitor of PAL from parsley nih.gov. Kinetic analysis revealed that the enzyme-inhibitor complex forms in a single slow step, and the inhibition is reversible nih.gov.

Detailed kinetic parameters for the inhibition of PAL by AIP are presented below, which can serve as a model for the potential inhibitory activity of this compound.

Given its structural similarity to L-phenylalanine, this compound would likely act as a competitive inhibitor for enzymes such as PAL. The aminomethyl group on the phenyl ring would influence its binding affinity and kinetic parameters compared to the natural substrate or other analogues like AIP.

Cellular and Subcellular Mechanistic Investigations

Role in Acid-Activated Competitive Host-Guest Interactions for Molecular Release

The unique structure of this compound, featuring an aromatic ring and amino groups, makes it a candidate for participation in supramolecular host-guest chemistry. This field explores non-covalent interactions (e.g., hydrogen bonding, π–π stacking) between a host molecule and a guest molecule researchgate.net. Such systems can be designed to be responsive to external stimuli, such as pH, for controlled molecular release.

Acid-activated release mechanisms often rely on pH-sensitive components within a supramolecular assembly. For example, systems can be designed with acid-labile linkers, such as hydrazones, that are stable at neutral pH but hydrolyze under acidic conditions, triggering the release of a payload like a drug nih.gov. Alternatively, protonation of functional groups at low pH can induce conformational changes or electrostatic repulsion within a host-guest complex, leading to the disassembly of the system and release of the guest molecule.

A relevant mechanism is competitive displacement. In this scenario, a therapeutic agent (guest) is encapsulated within a host molecule. The release of this guest can be triggered by introducing a competing molecule that has a higher affinity for the host's binding cavity. An intelligent drug delivery system has been developed using this principle, where supramolecular polymer micelles release a photosensitizer in response to L-phenylalanine nih.govresearchgate.net. The L-phenylalanine acts as a bioactive trigger, displacing the drug from the host (α-cyclodextrin) due to a greater binding affinity nih.gov.

This compound could function in a similar capacity. The aminomethyl group, being basic, would be protonated at acidic pH. This protonation could enhance its binding affinity to certain hosts (e.g., those with negatively charged cavities), allowing it to act as a pH-activated competitive guest. In a hypothetical system, a drug could be encapsulated in a host molecule. Upon reaching an acidic environment (like a tumor microenvironment or an endosome), the this compound present would become protonated, increasing its affinity for the host and displacing the drug, thereby achieving targeted molecular release.

Modulation of Cellular Pathways (e.g., drug efflux inhibition)

Cellular pathways are complex networks of molecular interactions that govern cellular function. Certain molecules can modulate these pathways, including those involved in drug resistance. A major mechanism of multidrug resistance (MDR) in cancer and microbial cells is the active transport of therapeutic agents out of the cell by efflux pumps nih.govnih.gov. P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a prominent ATP-dependent efflux pump that transports a wide variety of structurally diverse substrates out of cells tg.org.aupatsnap.com.

Inhibiting these efflux pumps is a key strategy to overcome MDR. Efflux Pump Inhibitors (EPIs) can restore the efficacy of antibiotics or chemotherapeutic agents by increasing their intracellular concentration nih.govmdpi.com. Phenylalanine derivatives have been investigated as potential EPIs. For example, the dipeptide Phe-Arg-ß-naphthylamide is a known EPI that has been studied for its ability to inhibit efflux pumps in bacteria like Pseudomonas aeruginosa, thereby increasing the activity of antibiotics such as quinolones mdpi.com.

Given that phenylalanine-containing compounds can act as EPIs, this compound is a plausible candidate for modulating drug efflux. Its mechanism could involve several possibilities:

Competitive Inhibition: Binding to the substrate-binding site of the efflux pump, thereby preventing the drug from being transported.

Non-competitive/Allosteric Inhibition: Binding to a site other than the substrate-binding site, inducing a conformational change that inactivates the pump patsnap.com.

Interference with ATP hydrolysis: Disrupting the energy source required for the pump's function patsnap.com.

The potential for this compound to act as an EPI would make it a valuable tool in combination therapies, potentially re-sensitizing resistant cells to existing drugs.

Intracellular Fate and Metabolic Transformations

The intracellular fate of this compound is largely determined by its transport into the cell and its subsequent metabolic processing. As an amino acid analogue, its cellular uptake is likely mediated by amino acid transporters. Studies on similar compounds, like L-phenylalanine mustard (melphalan), have shown that their uptake into cells is an active process that can be inhibited by other amino acids such as leucine (B10760876) and glutamine, indicating transport via systems like the L-type amino acid transporter (LAT) nih.gov. The LAT1 transporter is particularly relevant for delivering drugs and prodrugs containing amino acid moieties across the blood-brain barrier nih.gov.

Once inside the cell, this compound may undergo several metabolic transformations. The metabolism of phenylalanine analogues has been shown to interfere with the normal metabolism of L-phenylalanine researchgate.net. These analogues can be recognized by enzymes in the phenylalanine catabolic pathway, potentially leading to the formation of novel metabolites. The biotransformation of L-phenylalanine itself can proceed through various routes, including the Ehrlich pathway in yeasts, which converts it to compounds like phenylacetic acid mdpi.comnih.gov.

Potential metabolic fates for this compound include:

Incorporation into Proteins: Phenylalanine analogues can sometimes be mistakenly incorporated into proteins in place of L-phenylalanine, which can alter protein structure and function researchgate.net.

Enzymatic Modification: The compound could be a substrate for enzymes such as transaminases or decarboxylases, leading to various biotransformation products frontiersin.orgnih.gov.

Inhibition of Metabolic Enzymes: It may act as an inhibitor of key metabolic enzymes, altering cellular energy metabolism. For example, L-phenylalanine itself has been shown to regulate glycolysis and oxidative phosphorylation in T lymphocytes biorxiv.org.

The specific metabolic pathway and the rate of transformation would depend on the cell type and the specific enzymes present. Understanding the intracellular fate of this compound is crucial for predicting its biological activity and potential therapeutic applications.

Structural Biology and Biophysical Characterization

X-ray Crystallographic Analysis of L-2-Aminomethylphenylalanine-Containing Complexes

X-ray crystallography is a pivotal technique for determining the three-dimensional atomic structure of molecules, including proteins and peptide complexes. The process involves crystallizing the molecule of interest and then analyzing the diffraction pattern produced when it is exposed to an X-ray beam. This analysis allows for the calculation of an electron density map, from which the atomic model of the molecule can be built.

High-Resolution Structural Determination of Protein-Peptide Complexes

To date, no high-resolution crystal structures of protein-peptide complexes specifically containing this compound have been deposited in the Protein Data Bank (PDB) or published in peer-reviewed journals. The determination of such a structure would provide precise insights into the atomic-level interactions between the this compound residue and its binding partners. This would include detailed information on hydrogen bonds, van der Waals interactions, and electrostatic interactions, which are crucial for understanding the specificity and affinity of the binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure Determination

NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution, providing information that is complementary to the static picture offered by X-ray crystallography.

Conformational Analysis of this compound Derivatives in Solution

There are no published studies that specifically detail the conformational analysis of this compound derivatives in solution using NMR spectroscopy. A comprehensive NMR analysis would involve a suite of experiments, including COSY, TOCSY, and NOESY, to assign the proton resonances and determine through-bond and through-space correlations. These data would be used to calculate structural restraints, such as interproton distances and dihedral angles, which in turn would be used to generate an ensemble of structures representing the conformational preferences of the molecule in solution.

Ligand-Protein Interaction Mapping via NMR Chemical Shift Perturbations

The interaction of this compound-containing peptides with protein targets can be effectively mapped using NMR chemical shift perturbation (CSP) studies. This method involves acquiring NMR spectra of a protein (typically ¹⁵N-labeled) in the absence and presence of the ligand. Changes in the chemical shifts of specific amino acid residues upon ligand binding indicate their involvement in the interaction, allowing for the identification of the binding site on the protein surface. Currently, no specific CSP data for this compound are available in the literature.

Computational Structural Biology and Molecular Dynamics Simulations

Computational methods, particularly molecular dynamics (MD) simulations, provide a means to study the dynamic behavior of molecules and their interactions at an atomic level. These simulations can offer insights into conformational changes, binding pathways, and the energetics of interactions that are often difficult to capture experimentally.

There are no specific published molecular dynamics simulation studies focused on this compound. Such a study would typically involve creating a computational model of the molecule, or a peptide containing it, and simulating its motion over time in a solvated environment. The resulting trajectories would be analyzed to understand the conformational landscape of the this compound side chain, its flexibility, and its interactions with surrounding residues or solvent molecules. This information would be invaluable for rational drug design and for interpreting experimental data.

In Silico Docking Studies and Binding Mode Prediction

Extensive searches of scientific literature and databases did not yield specific in silico docking studies or binding mode predictions for the compound this compound. While computational docking is a common method to predict the interaction of a ligand with a protein's binding site, no published research detailing such investigations for this particular compound could be identified.

Conformational Ensemble Analysis and Flexibility Studies

There is currently no publicly available research that specifically details the conformational ensemble analysis or flexibility studies of this compound. Such studies, which are crucial for understanding the three-dimensional shapes the molecule can adopt and its inherent flexibility, have not been reported for this compound in the reviewed scientific literature.

Structure-Activity Relationship (SAR) Derivation from Computational Models

No information is available in the scientific literature regarding the derivation of structure-activity relationships (SAR) for this compound based on computational models. SAR studies are essential for understanding how the chemical structure of a molecule relates to its biological activity, and this information has not been computationally determined or published for this compound.

Due to the absence of specific research findings for this compound in the areas outlined, no data tables can be generated.

Advanced Analytical and Bioanalytical Methodologies for L 2 Aminomethylphenylalanine Research

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, indispensable for separating complex mixtures. For a chiral molecule like L-2-Aminomethylphenylalanine, these techniques are vital for isolating the desired L-enantiomer from its D-counterpart and other impurities.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the chemical purity and, critically, the enantiomeric excess (ee) of chiral compounds such as this compound. heraldopenaccess.us The determination of enantiomeric excess is of particular importance in the pharmaceutical field to ensure the quality and efficacy of chiral active agents. heraldopenaccess.us

The separation of enantiomers is typically achieved using a chiral stationary phase (CSP) within the HPLC column. These phases create a chiral environment where the two enantiomers, this compound and D-2-Aminomethylphenylalanine, exhibit different interactions, leading to different retention times and allowing for their separation and quantification. Common detectors coupled with this technique are non-specific, such as UV or fluorescence detectors. heraldopenaccess.usuma.es The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the resulting chromatogram.

Table 1: Illustrative HPLC Parameters for Chiral Amino Acid Separation

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column | Chiral Stationary Phase (e.g., cellulose (B213188) or amylose (B160209) derivatives) | To enable differential interaction and separation of enantiomers. |

| Mobile Phase | Isocratic or gradient mixture of organic solvent (e.g., Acetonitrile) and aqueous buffer. | To elute the compounds from the column. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation. |

| Detector | UV-Vis Detector (e.g., at 254 nm) | To detect the aromatic phenyl group in the molecule as it elutes. |

| Injection Volume | 5 - 20 µL | The amount of sample introduced for analysis. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Characterization

For highly sensitive and selective quantification and structural characterization, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique couples the separation power of HPLC with the mass analysis capability of tandem mass spectrometry. LC-MS/MS is particularly valuable for quantifying amino acids in complex biological matrices like plasma. nih.govnih.gov

After chromatographic separation, the analyte is ionized (e.g., via electrospray ionization, ESI) and enters the mass spectrometer. In tandem MS, a specific parent ion corresponding to this compound is selected, fragmented, and a specific fragment ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, minimizing interference from other components in the sample. nih.gov The method can be used for both underivatized amino acids and those modified with reagents to improve chromatographic behavior or ionization efficiency. nih.govmdpi.com

Table 2: Example Mass Spectrometry Parameters for Phenylalanine Analysis

| Parameter | Description | Example Value (for Phenylalanine) |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI+ |

| Parent Ion (Q1) | The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. | m/z 166.1 |

| Fragment Ion (Q3) | A characteristic fragment ion produced after collision-induced dissociation. | m/z 120.1 |

| Collision Energy | The energy used to fragment the parent ion. | Optimized per instrument |

Spectroscopic Techniques

Spectroscopic methods provide insight into the structural and electronic properties of molecules. For this compound, these techniques are used to study its conformation, its influence on peptide structure, and its interactions with other molecules.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis of Peptides

When this compound is incorporated into a peptide chain, Circular Dichroism (CD) spectroscopy becomes a powerful tool for analyzing the resulting secondary structure. americanpeptidesociety.org CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov This technique is particularly sensitive to the ordered secondary structures of peptides and proteins, such as α-helices, β-sheets, and random coils. americanpeptidesociety.orgyoutube.com

By analyzing the CD spectrum in the far-UV region (typically 190-250 nm), researchers can estimate the proportions of different secondary structural elements within a peptide containing this compound. americanpeptidesociety.org This is crucial for understanding how this unnatural amino acid influences peptide folding and conformation. cornell.edu

Table 3: Characteristic Far-UV CD Signals for Peptide Secondary Structures

| Secondary Structure | Positive Peak(s) (nm) | Negative Peak(s) (nm) |

|---|---|---|

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 | ~217 |

| Random Coil | ~212 | ~195 |

Source: americanpeptidesociety.org

UV-Vis Spectroscopy for Interaction Studies

UV-Visible (UV-Vis) spectroscopy can be employed to study the interactions of this compound with other molecules. The phenylalanine component contains a phenyl group, which is an aromatic chromophore that absorbs UV light. amazonaws.com The absorbance spectrum of this aromatic side chain is sensitive to its local environment. iosrjournals.org

Changes in the microenvironment, such as those caused by binding to a metal ion, a protein, or another molecule, can cause shifts in the wavelength of maximum absorbance (λmax) or changes in the molar absorptivity. amazonaws.comresearchgate.net For instance, cation-π interactions between the aromatic ring and salt cations can induce detectable peak shifts in the UV spectrum, providing information about the accessibility and environment of the aromatic side chain. amazonaws.com This makes UV-Vis spectroscopy a simple and accessible method for monitoring binding events and other molecular interactions. amhsr.org

Advanced Detection and Quantification Methods

Beyond standard HPLC and LC-MS/MS, more advanced methodologies have been developed for the challenging analysis of chiral amino acids. A prominent strategy involves chemical derivatization to enhance analytical performance.

One such advanced method is the use of chiral derivatizing agents followed by LC-MS/MS analysis. For example, Marfey's reagent, Nα-(5-Fluoro-2,4-dinitrophenyl)-L-alaninamide (L-FDAA), and its analogs can be reacted with the primary amine of this compound. mdpi.com This reaction creates diastereomeric derivatives of the L- and D-enantiomers. These diastereomers have different physicochemical properties and can be readily separated on a standard (achiral) reversed-phase HPLC column, eliminating the need for a specialized chiral column. Coupling this separation to a mass spectrometer allows for highly sensitive and accurate quantification of each enantiomer in complex biological samples. mdpi.com This approach significantly improves sensitivity and simplifies the chromatographic separation of enantiomers.

Isotope Labeling and Tracing for Metabolic Studies (e.g., 2H2O for protein synthesis measurement)

Isotope labeling is a powerful technique for tracking the metabolic journey of molecules within a biological system. This approach involves replacing one or more atoms of a compound with their stable isotopes, which are non-radioactive variants of elements. These labeled compounds, or tracers, are chemically identical to their unlabeled counterparts and participate in the same biochemical reactions. However, their slightly different mass allows them to be detected and quantified using mass spectrometry.

One common application of this methodology is the use of deuterated water (2H2O) to measure the rate of protein synthesis. nih.govnih.gov When 2H2O is introduced into a biological system, the deuterium (B1214612) (2H) is incorporated into various molecules, including amino acids, through metabolic processes. nih.govresearchgate.net These deuterium-labeled amino acids are then used by cells to synthesize new proteins. By measuring the rate of deuterium incorporation into proteins over time, researchers can calculate the fractional synthesis rate of those proteins. researchgate.net

While traditional methods often rely on labeled amino acids such as [13C]leucine or [2H]phenylalanine, the use of 2H2O offers advantages for studying protein synthesis in free-living organisms over extended periods. nih.govnih.gov This is because 2H2O is easy to administer and rapidly equilibrates throughout the body's water pools. researchgate.net The principle involves the transfer of deuterium from body water to amino acids through transamination and other metabolic reactions, which are then incorporated into newly synthesized proteins. nih.gov

The application of stable isotope labeling provides crucial information about metabolic flux that cannot be obtained through classical label-free metabolomics. nih.gov For aromatic amino acids like phenylalanine, specific metabolic precursors can be used for isotopic labeling to study their metabolic pathways in detail. researchgate.net For instance, L-[ring-d5]phenylalanine has been used as a tracer to study the availability and utilization of dietary protein-derived amino acids. nih.gov

Table 1: Isotope Labeling Tracers for Metabolic Studies

| Tracer | Isotope | Typical Application | Analytical Technique |

|---|---|---|---|

| Deuterated Water (2H2O) | 2H | Measurement of protein synthesis rates | Mass Spectrometry |

| L-[13C]Leucine | 13C | Protein synthesis studies | Mass Spectrometry |

| L-[ring-d5]Phenylalanine | 2H | Amino acid availability and utilization | Mass Spectrometry |

| L-[15N]Phenylalanine | 15N | Amino acid metabolism | Mass Spectrometry |

Bioassays for Functional Activity Assessment (e.g., ELISA, cell-based assays)

Bioassays are essential tools for determining the biological activity of a compound. They utilize biological systems, such as cells or specific proteins, to measure a substance's effect.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used immunological assay to quantify substances such as peptides, proteins, antibodies, and hormones in a biological sample. For a compound like this compound, a competitive ELISA could be developed. In this format, the target compound in a sample competes with a labeled version of the compound for binding to a limited number of specific antibody binding sites. The amount of labeled compound detected is inversely proportional to the concentration of the target compound in the sample.

While specific ELISA kits for this compound are not commonly cited, kits for structurally similar amino acids like L-Phenylalanine (B559525) are available. immusmol.com These kits demonstrate high sensitivity and can be used for quantification in various biological fluids, such as plasma and serum. immusmol.com The development of a specific antibody for this compound would be a prerequisite for creating a dedicated ELISA.

Cell-Based Assays

Cell-based assays are powerful tools for assessing the functional activity of a compound in a more physiologically relevant context. sigmaaldrich.com These assays use living cells to measure various cellular responses, such as cell viability, proliferation, cytotoxicity, and the activation of specific signaling pathways. sigmaaldrich.com

For this compound, a variety of cell-based assays could be employed to investigate its potential biological effects. For example, if the compound is hypothesized to have an impact on a specific receptor, a reporter gene assay could be developed in a cell line expressing that receptor. nih.gov In such an assay, the binding of the compound to the receptor would trigger a measurable signal, such as the expression of a fluorescent or luminescent protein.

Live cell analysis techniques can provide real-time, quantitative measurements of cellular behavior over time in response to a compound. sigmaaldrich.com This allows for a dynamic understanding of a compound's influence on cellular processes. The choice of cell line and the specific endpoint to be measured would depend on the hypothesized mechanism of action of this compound.

Table 2: Comparison of Bioassay Methodologies

| Assay Type | Principle | Information Gained | Example Application for Amino Acid Research |

|---|---|---|---|

| ELISA | Antigen-antibody interaction with enzymatic detection | Quantification of the target molecule | Measurement of L-Phenylalanine concentration in plasma immusmol.com |

| Cell-Based Viability Assay | Measurement of cellular metabolic activity (e.g., using dyes like Calcein-AM) | Assessment of cell health and cytotoxicity sigmaaldrich.com | Determining the effect of a compound on cell survival |

| Reporter Gene Assay | Activation of a specific signaling pathway leads to the expression of a reporter gene | Functional activity at a specific molecular target nih.gov | Assessing the activation of a receptor by a ligand |

| Live Cell Imaging | Real-time visualization of cellular processes in living cells | Dynamic cellular responses to a compound sigmaaldrich.com | Tracking protein localization or cytoskeletal changes |

Therapeutic Modality Development and Pharmacological Research Insights

Development of Peptide-Based Therapeutic Candidates

The integration of non-natural amino acids like L-2-Aminomethylphenylalanine is a key strategy in modern peptide drug discovery. These modifications aim to overcome the inherent limitations of natural peptides, such as rapid enzymatic degradation and low bioavailability. By introducing structural constraints and novel functionalities, researchers can engineer peptides with enhanced stability, selectivity, and efficacy. The aminomethyl group on the phenyl ring of this compound can introduce unique conformational properties and potential new binding interactions within target proteins, making it a valuable building block for developing new peptide-based therapeutics.

While direct mechanistic studies specifically detailing the role of this compound in neurological disorders are not extensively documented, the broader class of amino acids and their derivatives is fundamental to neuroscience research. Neurological and neurodegenerative disorders often involve disruptions in neurotransmission, protein aggregation, and oxidative stress. Therapeutic peptides are being investigated for their potential to modulate these pathological processes. The incorporation of modified amino acids can lead to peptides with improved ability to cross the blood-brain barrier or with enhanced affinity for specific neural receptors. For instance, certain D-amino acids (stereoisomers of the more common L-amino acids) have been shown to modulate the N-methyl-D-aspartate (NMDA) receptor, a key player in brain function and disease. The development of peptides containing this compound could, in principle, be tailored to interact with specific targets in the central nervous system, offering a potential avenue for future neuroprotective agents.

In oncology, peptide-based therapeutics offer high specificity and potency, allowing them to target tumor cells while minimizing damage to healthy tissue. The design of anticancer peptides often involves incorporating non-natural amino acids to enhance their stability in the tumor microenvironment and improve their targeting capabilities. This compound can be used to create peptides that mimic the binding domains of natural ligands for cancer-related receptors or to introduce novel functionalities that disrupt protein-protein interactions essential for tumor growth.

The mechanistic basis for such strategies includes:

Inhibition of Signaling Pathways: Peptides can be designed to block signaling pathways that are constitutively active in cancer cells, such as those involved in proliferation and survival.

Disruption of Protein-Protein Interactions: Key interactions, for example, between p53 and its inhibitor MDM2, are attractive targets for peptide-based drugs.

Targeted Delivery of Cytotoxic Agents: Peptides can act as carriers to deliver chemotherapy drugs specifically to cancer cells, thereby increasing the therapeutic index of the drug.

| Research Area | Mechanistic Focus | Potential Application of this compound |

| Neurological Disorders | Modulation of neural receptors, crossing the blood-brain barrier, neuroprotection. | Incorporation into peptides to enhance stability and target affinity within the CNS. |

| Anticancer Strategies | Inhibition of cancer cell signaling, disruption of protein-protein interactions, targeted drug delivery. | Use as a building block for stable, specific peptides that can interfere with tumor growth mechanisms. |

Integration into Supramolecular Drug Delivery Systems

Supramolecular chemistry, which involves non-covalent interactions to form organized assemblies, has opened new frontiers in drug delivery. L-phenylalanine (B559525) and its derivatives are of particular interest in this field due to the ability of their aromatic side chains to participate in host-guest interactions. These systems can encapsulate therapeutic agents, protecting them from degradation and facilitating their transport to specific sites in the body.

An intelligent nanosystem for drug delivery has been developed using supramolecular polymer micelles that can be disassembled by the bioactive agent L-phenylalanine. These micelles are constructed through host-guest interactions between components like α-cyclodextrin (the host) and polymers (the guest). The addition of L-phenylalanine, which has a high affinity for the α-cyclodextrin host, competitively displaces the polymer, leading to the rapid disassembly of the micelle and the controlled release of the encapsulated drug.

A critical feature of advanced drug delivery systems is their ability to respond to specific physiological cues, such as the acidic microenvironment of tumors. pH-responsive systems are designed to be stable at the neutral pH of blood (around 7.4) but to release their drug payload in the lower pH conditions found in tumor tissues or within cellular compartments like endosomes and lysosomes.

This responsiveness can be achieved by incorporating ionizable groups into the delivery vehicle. For example, polymers containing carboxylic acid groups (like poly(L-glutamic acid)) or amino groups (like poly(L-lysine)) can undergo conformational or solubility changes in response to pH variations, triggering drug release. Linkages that are stable at neutral pH but hydrolyze in acidic conditions, such as hydrazone bonds, are also widely used to attach drugs to carriers. The integration of this compound into such polymer structures could provide additional control over the assembly and pH-triggered disassembly of the drug carrier.

Supramolecular drug delivery systems can enhance therapeutic efficacy through several mechanisms, critically including the ability to overcome multidrug resistance (MDR). MDR is a major obstacle in cancer therapy where cancer cells pump drugs out using efflux transporters like P-glycoprotein.

Mechanisms for overcoming resistance include:

Bypassing Efflux Pumps: By encapsulating drugs in nanocarriers, the system can enter the cell via endocytosis, bypassing the membrane-bound efflux pumps that recognize and expel free drug molecules.

Increasing Intracellular Drug Concentration: Targeted delivery ensures that a higher concentration of the therapeutic agent accumulates at the disease site, overwhelming the resistance mechanisms of the cancer cells.

Co-delivery of Drugs: Supramolecular systems can be loaded with both a chemotherapeutic agent and a resistance inhibitor, delivering them simultaneously to the same cell for a synergistic effect.

Modulation of Biological Systems (e.g., neurotransmitter levels)

Amino acids are the fundamental precursors for the synthesis of many vital biological molecules, including neurotransmitters. The parent amino acid, phenylalanine, is an essential amino acid that serves as the precursor for tyrosine, which is then converted into a series of key catecholamine neurotransmitters: dopamine, norepinephrine, and epinephrine. Therefore, the availability of phenylalanine can influence the rate of synthesis of these neurotransmitters in the brain.

Emerging Research Avenues and Future Perspectives

Rational Design of Next-Generation L-2-Aminomethylphenylalanine Analogs with Enhanced Biological Profiles

The rational design of analogs based on the this compound scaffold is a promising avenue for the discovery of new therapeutic agents. By systematically modifying its structure, researchers could aim to enhance its biological activity, selectivity, and pharmacokinetic properties.

Table 1: Potential Strategies for Analog Design

| Modification Strategy | Rationale | Potential Biological Outcome |

| Side Chain Modification | Altering the aminomethyl group's position, length, or introducing substituents. | Improved target binding affinity and selectivity. |

| Backbone Cyclization | Creating cyclic peptides incorporating this compound. | Increased metabolic stability and conformational rigidity. |

| Hybrid Molecule Synthesis | Conjugating this compound with other pharmacophores. | Development of multi-target drugs or targeted drug delivery systems. |

| Introduction of Non-natural Functional Groups | Incorporating halogens, nitro groups, or other functionalities onto the phenyl ring. | Modulation of electronic properties and metabolic pathways. |

Future research in this area would involve computational modeling to predict the binding of designed analogs to specific biological targets, followed by chemical synthesis and in vitro and in vivo biological evaluation.

Novel Applications in Chemical Biology and Material Science Research

The bifunctional nature of this compound, possessing both a primary amino group and an amino acid backbone, makes it an attractive candidate for applications in chemical biology and materials science.

In chemical biology , this compound could be utilized as a molecular probe to study biological processes. For instance, the aminomethyl group could be functionalized with fluorescent dyes or affinity tags to enable the visualization and tracking of peptides or proteins within living cells.

In material science , this amino acid could serve as a monomer for the synthesis of novel polymers and biomaterials. The incorporation of this compound into polymer backbones could introduce unique properties such as enhanced biodegradability, specific recognition capabilities, or the ability to self-assemble into well-defined nanostructures.

Table 2: Potential Applications in Chemical Biology and Material Science

| Field | Application | Description |

| Chemical Biology | Fluorescent Labeling | Attachment of fluorophores to the aminomethyl group for bioimaging. |

| Bioconjugation | Covalent linking to proteins or other biomolecules to study interactions. | |

| Cross-linking Agent | Use in identifying protein-protein interactions. | |

| Material Science | Polymer Synthesis | Monomer for creating functional polyamides or other polymers. |

| Hydrogel Formation | Component of self-assembling peptides for biomedical applications. | |

| Surface Modification | Functionalization of material surfaces to improve biocompatibility. |

Advanced Methodological Development for Synthesis and Characterization

While the synthesis of this compound is established, the development of more efficient and stereoselective synthetic routes remains a key research objective. Advanced methods such as asymmetric catalysis could provide more direct and cost-effective ways to produce the enantiomerically pure L-isomer.

Furthermore, a comprehensive characterization of this compound and its derivatives is crucial for understanding their structure-property relationships. Advanced analytical techniques that could be employed include:

Spectroscopic Methods: Detailed analysis using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-NMR) and Mass Spectrometry (MS) to confirm the structure and purity of synthesized compounds.

Crystallographic Methods: X-ray crystallography to determine the precise three-dimensional structure of this compound-containing peptides and proteins, providing insights into their conformational preferences and intermolecular interactions.

Interdisciplinary Research Integrating Omics and Systems Biology Approaches

The integration of "omics" technologies, such as metabolomics and proteomics, with systems biology approaches could provide a holistic understanding of the biological effects of this compound and its analogs.

Metabolomics: By analyzing the global metabolic profiles of cells or organisms treated with this compound-containing compounds, researchers could identify the metabolic pathways that are perturbed, offering clues about the compound's mechanism of action.

Proteomics: Proteomic studies could be used to identify the protein targets of this compound derivatives. Techniques such as affinity chromatography coupled with mass spectrometry could pinpoint the specific proteins that interact with these compounds.

By combining these high-throughput experimental data with computational modeling, a systems-level understanding of how this compound and its analogs impact cellular networks could be achieved. This interdisciplinary approach would be invaluable for predicting the biological effects of novel compounds and for designing next-generation molecules with improved therapeutic efficacy.

Q & A

Q. What are the standard synthetic routes for L-2-Aminomethylphenylalanine, and how are reaction conditions optimized?

this compound can be synthesized via reductive amination of 2-formylphenylalanine derivatives or through enzymatic modification of phenylalanine analogs. A common approach involves protecting the amino group of phenylalanine with Fmoc (9-fluorenylmethyloxycarbonyl) to prevent side reactions, followed by aminomethylation at the ortho position using formaldehyde and catalytic hydrogenation . Reaction optimization includes controlling pH (8–10) and temperature (20–25°C) to minimize racemization. Solvent choice (e.g., DMF or dichloromethane) impacts yield, with anhydrous conditions critical for stability .

Q. Which analytical techniques are most reliable for confirming the purity and structural integrity of this compound?

- HPLC : Reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) resolves enantiomeric impurities, with UV detection at 254 nm .

- NMR : H and C NMR in DO or DMSO-d confirm regioselective aminomethylation. Key signals include δ 3.2–3.5 ppm (aminomethyl CH) and aromatic protons (δ 7.2–7.4 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 209.1) .

Advanced Research Questions

Q. How can researchers address low yields of this compound in solid-phase peptide synthesis (SPPS)?

Low yields often stem from steric hindrance or incomplete deprotection. Strategies include:

Q. What methodologies resolve contradictions in bioactivity data for this compound-containing peptides?

Discrepancies in cell-based assays may arise from variable peptide solubility or aggregation. Solutions include:

- Dynamic Light Scattering (DLS) : To assess aggregation states in buffer solutions .

- Circular Dichroism (CD) : To confirm secondary structure integrity under experimental conditions .

- Dose-Response Curves : Using multiple cell lines (e.g., HEK293 vs. HeLa) to control for cell-specific uptake differences .

Q. How can researchers optimize chiral resolution of this compound derivatives?

- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases for baseline separation .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester derivatives of the D-enantiomer .

Data Contradiction Analysis

Q. How should conflicting NMR data for this compound be interpreted?

Discrepancies in chemical shifts may arise from solvent polarity or pH. For example, protonation of the aminomethyl group in acidic conditions (δ 3.5 ppm) vs. neutral conditions (δ 3.2 ppm). Validate assignments via H-C HSQC and COSY experiments .

Experimental Design Considerations

Q. What in vitro models are suitable for studying this compound’s role in peptide-mediated drug delivery?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.